2-Bromobutanal

Descripción general

Descripción

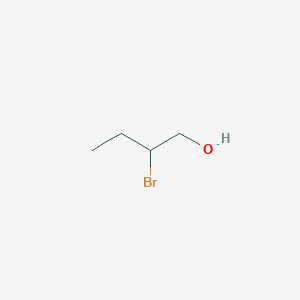

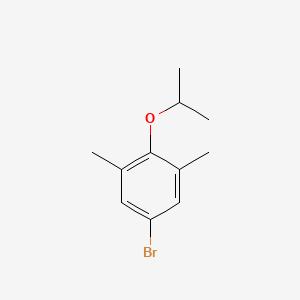

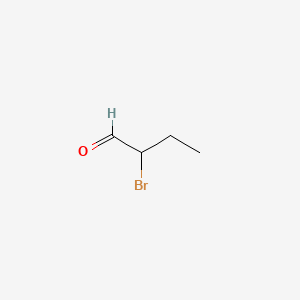

2-Bromobutanal, also known as 2-bromo-2-methylpropionaldehyde, is an organic compound that is used in a variety of scientific research applications. It is an aldehyde compound that is composed of bromine, carbon, and hydrogen atoms. It is a colorless liquid with a melting point of -45°C and a boiling point of 67°C. It is soluble in water and organic solvents, and is used in a range of organic synthesis processes.

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del 2-Bromobutanal, centrándose en aplicaciones únicas en diferentes campos:

Síntesis Orgánica

El this compound se utiliza ampliamente en la síntesis orgánica. Sirve como intermedio en la preparación de varios compuestos no nucleósidos. También se utiliza para preparar reactivos de Grignard, que son fundamentales para crear nuevos enlaces carbono-carbono en moléculas orgánicas. Además, puede reaccionar con ácido cianhídrico para producir sales de sodio y formar cianuro de sec-butilo .

Bioquímica

En bioquímica, el this compound se ha estudiado como un posible sustrato para enzimas que metabolizan aldehídos. Esta aplicación es crucial para comprender las vías bioquímicas y los mecanismos que involucran el procesamiento de aldehídos dentro de los organismos vivos.

Estudios de Fotodisociación

El this compound se utiliza en estudios de fotodisociación para comprender la dinámica de la fragmentación molecular al exponerse a la luz. Estos estudios son significativos para campos como la química atmosférica y la fotoquímica, donde comprender cómo se descomponen las moléculas bajo la luz puede informar varias aplicaciones .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Bromobutanal, also known as sec-butyl bromide or methylethylbromomethane , is a secondary alkyl halide . Its primary targets are the carbon atoms in organic compounds, particularly those in the beta position .

Mode of Action

The mode of action of this compound involves two possible mechanisms when it reacts with a strong hydroxyl base like sodium hydroxide (NaOH) or potassium hydroxide (KOH): the E2 and SN2 reactions . In the E2 reaction, the oxygen from the hydroxide attacks the “beta” hydrogen, deprotonating it and allowing the electron to travel and form a double bond . This is an elimination reaction that produces an alkene .

Biochemical Pathways

The biochemical pathway affected by this compound is the elimination reaction pathway . This pathway involves the removal of a proton and the formation of a double bond, resulting in the production of an alkene . The downstream effects of this pathway can lead to the formation of various organic compounds depending on the reaction conditions .

Result of Action

The result of the action of this compound is the formation of an alkene through an elimination reaction . This reaction results in the formation of a double bond, changing the molecular structure of the compound . This can have various effects at the molecular and cellular level, depending on the specific alkene formed and its subsequent reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of a strong base can affect whether an E2 or SN2 reaction occurs . Additionally, the solvent used can result in a completely different reaction mechanism . Therefore, the reaction conditions play a crucial role in determining the outcome of the reaction involving this compound .

Propiedades

IUPAC Name |

2-bromobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGSNHRJAADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504520 | |

| Record name | 2-Bromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24764-97-4 | |

| Record name | 2-Bromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-bromobutanal in the synthesis of porphyrins?

A: this compound plays a crucial role as an intermediate in the multi-step synthesis of substituted pyrroles, which are essential building blocks for porphyrins [, , ]. The research highlights a specific synthetic route where this compound reacts with 1-morpholino-1-butene to yield 2,3-diethylsuccinaldehyde. This dialdehyde then undergoes a cyclization reaction with ammonium carbonate to form 3,4-diethylpyrrole [, , ]. This pyrrole derivative is a key precursor in the final condensation reaction leading to the formation of 2,3,7,8,12,13,17,18-octaethylporphyrin [, ].

Q2: Can you describe the synthesis of this compound from butanal as described in the research?

A: While the papers mention that this compound is derived from butanal via an α-halogenation reaction [, , ], they don't provide detailed synthetic procedures. Generally, α-halogenation involves reacting butanal with a halogenating agent, likely bromine (Br₂) in this case, under specific conditions to selectively introduce a bromine atom at the alpha position of the aldehyde.

Q3: What are the potential applications of the synthesized porphyrins?

A: Porphyrins, including the 2,3,7,8,12,13,17,18-octaethylporphyrin synthesized in the research, are recognized for their significance as prosthetic groups in biological systems []. Their unique structure and properties make them attractive for diverse applications, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)